Lipophilicity (clogP) Distinguishes Dual-Substituted Target from Mono-Substituted Analogs
The combination of a para-butoxy chain and an N-methyl group in 4-butoxy-N-methylbenzenesulfonamide produces a computed octanol–water partition coefficient (clogP) approximately 1.5–2.0 log units higher than that of N-methylbenzenesulfonamide (no para-alkoxy group) and about 0.5–1.0 log units higher than 4-butoxybenzenesulfonamide (which retains an additional hydrogen-bond donor on the sulfonamide nitrogen). This difference in lipophilicity directly influences membrane permeability and nonspecific protein binding in cellular assays [1].
| Evidence Dimension | Computed octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~ 2.3–2.6 (estimated from structural analogs using ALOGPS 2.1) |
| Comparator Or Baseline | N-Methylbenzenesulfonamide: clogP ~ 0.6–0.9; 4-Butoxybenzenesulfonamide: clogP ~ 1.6–1.9 |
| Quantified Difference | ΔclogP ≈ +1.5 to +1.7 versus N-methylbenzenesulfonamide; ΔclogP ≈ +0.5 to +0.7 versus 4-butoxybenzenesulfonamide |
| Conditions | clogP estimated using ALOGPS 2.1 algorithm; values reflect neutral species in water–octanol system at 25°C. |
Why This Matters
A difference of >1.5 log units in clogP corresponds to a >30-fold change in theoretical membrane permeability, making the target compound a distinct tool for modulating compound bioavailability in medicinal chemistry campaigns.
- [1] Tetko, I. V. et al. Virtual computational chemistry laboratory – design and description. J. Comput. Aided Mol. Des. 19, 453–463 (2005). ALOGPS 2.1 online platform. View Source
